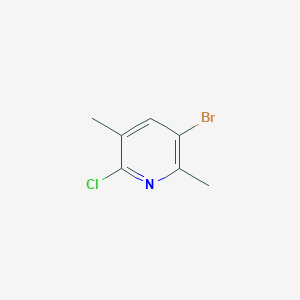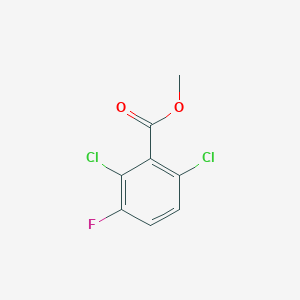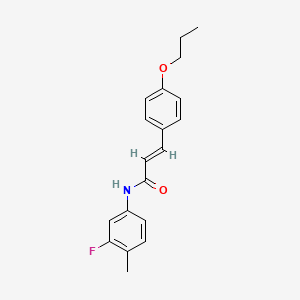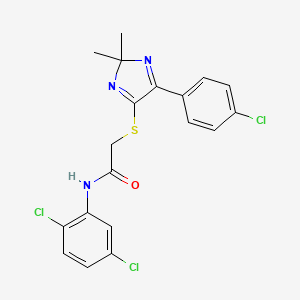
2-amino-6-chloro-3-(4-chlorophenyl)-4H-chromen-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-amino-6-chloro-3-(4-chlorophenyl)-4H-chromen-4-one, also known as Clomazone, is a herbicide that is commonly used to control weeds in various crops. It was first introduced in the market in 1979 and has been widely used since then. Clomazone belongs to the family of chromones and is known for its selective herbicidal properties.
作用機序
2-amino-6-chloro-3-(4-chlorophenyl)-4H-chromen-4-one works by inhibiting the biosynthesis of carotenoids in plants. Carotenoids are essential pigments that are responsible for photosynthesis and protect plants from oxidative stress. By inhibiting the biosynthesis of carotenoids, 2-amino-6-chloro-3-(4-chlorophenyl)-4H-chromen-4-one disrupts the normal functioning of the plant and eventually leads to its death.
Biochemical and Physiological Effects:
Studies have shown that 2-amino-6-chloro-3-(4-chlorophenyl)-4H-chromen-4-one can cause oxidative stress in plants by increasing the production of reactive oxygen species (ROS). ROS are highly reactive molecules that can damage cellular components such as DNA, proteins, and lipids. This leads to cell death and ultimately plant death. 2-amino-6-chloro-3-(4-chlorophenyl)-4H-chromen-4-one has also been found to affect the expression of various genes involved in plant growth and development.
実験室実験の利点と制限
2-amino-6-chloro-3-(4-chlorophenyl)-4H-chromen-4-one is widely used in laboratory experiments to study the effects of herbicides on plant growth and development. Its selective herbicidal properties make it an ideal candidate for such studies. However, 2-amino-6-chloro-3-(4-chlorophenyl)-4H-chromen-4-one has certain limitations such as its solubility in water, which makes it difficult to use in aqueous solutions. It is also known to have a short half-life, which means that its effects on plants may not be long-lasting.
将来の方向性
There are several future directions for research on 2-amino-6-chloro-3-(4-chlorophenyl)-4H-chromen-4-one. One area of research could be to study its effects on non-target organisms such as insects and microorganisms. Another area of research could be to develop new formulations of 2-amino-6-chloro-3-(4-chlorophenyl)-4H-chromen-4-one that are more effective and have a longer half-life. Additionally, the use of 2-amino-6-chloro-3-(4-chlorophenyl)-4H-chromen-4-one in combination with other herbicides could be studied to determine its synergistic effects on weed control.
合成法
The synthesis of 2-amino-6-chloro-3-(4-chlorophenyl)-4H-chromen-4-one involves the reaction of 2-amino-6-chloro-4H-chromen-4-one with 4-chlorobenzoyl chloride. The reaction takes place in the presence of a base such as triethylamine and a suitable solvent such as dichloromethane. The resulting product is then purified using column chromatography to obtain pure 2-amino-6-chloro-3-(4-chlorophenyl)-4H-chromen-4-one.
科学的研究の応用
2-amino-6-chloro-3-(4-chlorophenyl)-4H-chromen-4-one has been extensively studied for its herbicidal properties in various crops such as soybean, cotton, and rice. It has been found to be effective against a wide range of weeds such as barnyardgrass, morningglory, and pigweed. 2-amino-6-chloro-3-(4-chlorophenyl)-4H-chromen-4-one has also been studied for its environmental impact and has been found to be safe for use in crops.
特性
IUPAC Name |
2-amino-6-chloro-3-(4-chlorophenyl)chromen-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9Cl2NO2/c16-9-3-1-8(2-4-9)13-14(19)11-7-10(17)5-6-12(11)20-15(13)18/h1-7H,18H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLWCNINLBDPMSO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=C(OC3=C(C2=O)C=C(C=C3)Cl)N)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9Cl2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-((3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl)methyl)-5-(p-tolyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2834208.png)

![N-[2-(4-nitrophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]pentanamide](/img/structure/B2834215.png)


![(3-{4-[(2-chloro-6-fluorobenzyl)oxy]phenyl}-1H-pyrazol-1-yl)[3-(2,6-dichlorophenyl)-5-methyl-4-isoxazolyl]methanone](/img/structure/B2834219.png)

![(2E)-N-benzyl-2-[(4-nitrophenyl)formamido]-3-phenylprop-2-enamide](/img/structure/B2834221.png)
![N-(13-oxo-6,7,7a,8,9,10,11,13-octahydrobenzo[b]pyrido[1,2-e][1,5]oxazocin-2-yl)-4-(thiophen-3-yl)benzamide](/img/structure/B2834222.png)
![6-(3,4-dichlorobenzyl)-3-(3,4-dimethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2834223.png)

![6-(3-Fluorophenyl)-2-[1-[(4-fluorophenyl)methylsulfonyl]azetidin-3-yl]pyridazin-3-one](/img/structure/B2834227.png)
![Spiro[1,3-benzodioxole-2,4'-piperidine]](/img/structure/B2834230.png)